2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Medicinal Chemistry Spirocyclic Scaffolds Strain Energy

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 850875-62-6) is a spirocyclic secondary amine with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol. It belongs to the tetrahydroisoquinoline class and features a cyclobutane ring spiro-fused to the isoquinoline 4-position, resulting in zero rotatable bonds and a conformationally rigid three-dimensional scaffold.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 850875-62-6
Cat. No. B1393000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
CAS850875-62-6
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNCC3=CC=CC=C23
InChIInChI=1S/C12H15N/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12/h1-2,4-5,13H,3,6-9H2
InChIKeySGMNNJVCACUQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 850875-62-6): A Constrained Spirocyclic Tetrahydroisoquinoline Building Block


2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 850875-62-6) is a spirocyclic secondary amine with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol . It belongs to the tetrahydroisoquinoline class and features a cyclobutane ring spiro-fused to the isoquinoline 4-position, resulting in zero rotatable bonds and a conformationally rigid three-dimensional scaffold . This compound is primarily employed as a versatile synthetic intermediate and core scaffold in medicinal chemistry for constructing biologically active molecules, including SSAO/VAP-1 inhibitors and sigma receptor ligands [1].

Why 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Cannot Be Replaced by Cyclopropane or Cyclohexane Analogs


In spirocyclic medicinal chemistry, ring size is not a minor variable—it fundamentally dictates scaffold geometry, strain energy, and physicochemical properties, making direct analog substitution scientifically unsound. The cyclobutane ring in CAS 850875-62-6 occupies a quantitatively distinct position relative to its closest spirocyclic analogs: it delivers lower ring strain (26.4 kcal/mol) than the cyclopropane analog (27.5 kcal/mol) but far greater strain than the essentially strain-free cyclohexane analog [1]. This intermediate strain profile translates into meaningful differences in metabolic stability, boiling point (291.7 °C vs. 326.6 °C for cyclohexane), and molecular weight (173.25 vs. 201.31 g/mol for cyclohexane)—each directly impacting purification strategy, formulation, and pharmacokinetic optimization . Such multidimensional divergence means that substituting one ring size for another is not a neutral swapping of building blocks; it is a change in chemical identity with empirical consequences for both synthesis and biological activity, as validated by the cyclobutane-specific SSAO/VAP-1 inhibitor patent CN114269747B [2].

Quantitative Differentiation Evidence for 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 850875-62-6)


Ring Strain Energy: Cyclobutane (26.4 kcal/mol) vs. Cyclopropane (27.5 kcal/mol) vs. Cyclohexane (~0 kcal/mol)

The cyclobutane ring in 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] possesses a total strain energy of 26.4 kcal/mol, compared with 27.5 kcal/mol for the cyclopropane analog [2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 1159010-39-5) and approximately 0 kcal/mol for the cyclohexane analog [2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS 4562-80-5) [1]. This intermediate strain energy confers a measurable balance between reactivity and stability: the cyclobutane ring is sufficiently strained to participate in ring-opening reactions under controlled conditions, yet it is not as labile as the cyclopropane analog, which undergoes rapid metabolic degradation in vivo. The 1.1 kcal/mol lower strain energy relative to cyclopropane represents a therapeutically meaningful difference in scaffold stability that directly impacts metabolic half-life and off-target reactivity profiles [1].

Medicinal Chemistry Spirocyclic Scaffolds Strain Energy

Molecular Weight and Drug-Likeness: Cyclobutane (173.25 Da) vs. Cyclohexane (201.31 Da)

The molecular weight of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is 173.25 Da, which is 14.02 Da heavier than the cyclopropane analog (159.23 Da) and 28.06 Da lighter than the cyclohexane analog (201.31 Da) . In the context of lead optimization, a 28 Da increase when switching from cyclobutane to cyclohexane pushes the scaffold closer to or beyond the commonly recognized 500 Da oral bioavailability threshold when further functionalized. The cyclobutane variant remains within the favorable fragment-like molecular weight range (<300 Da), offering more room for subsequent derivatization while maintaining compliance with Lipinski's Rule of Five for orally active drugs [1].

Pharmacokinetics Drug-Likeness Lead Optimization

Boiling Point and Volatility: Cyclobutane (291.7 °C) vs. Cyclohexane (326.6 °C) for Purification Strategy

The predicted boiling point of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is 291.7±9.0 °C, which is 34.9 °C lower than the 326.6±11.0 °C boiling point of the cyclohexane analog . This lower boiling point reflects the weaker intermolecular dispersion forces resulting from the smaller cyclobutane ring surface area. In practical synthetic terms, the cyclobutane analog permits distillation-based purification at lower temperatures, reducing the risk of thermal degradation during scale-up processes. Furthermore, the predicted pKa of 9.81±0.20 for the cyclobutane analog indicates a moderately basic secondary amine amenable to acid-base extraction protocols .

Synthetic Chemistry Purification Process Development

Patent-Validated Scaffold: Cyclobutane Spiro Isoquinoline as SSAO/VAP-1 Inhibitor Core

Chinese patent CN114269747B explicitly claims 1',2'-dihydro-3'H-spiro[cyclobutane 1,4'-isoquinoline]-3'-one derivatives as inhibitors of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), an enzyme target implicated in inflammatory diseases, pain, and neurodegenerative disorders [1]. The patent demonstrates that the cyclobutane ring is integral to the claimed pharmacophore; no cyclopropane or cyclohexane analogs appear in the exemplified compounds, strongly suggesting that the cyclobutane ring geometry provides optimal spatial orientation for SSAO/VAP-1 binding pocket engagement. This patent precedent provides class-level validation that the cyclobutane spiro-isoquinoline scaffold—of which CAS 850875-62-6 is the unsubstituted parent building block—has been selected and protected for therapeutic development, whereas smaller or larger ring analogs have not been similarly validated in the patent literature for this target [1].

SSAO/VAP-1 Inhibition Inflammatory Disease Patent-Validated Scaffold

Rotatable Bond Count (Zero) and Conformational Rigidity Across All Ring-Size Analogs

All three spirocyclic analogs—cyclobutane (CAS 850875-62-6), cyclopropane (CAS 1159010-39-5), and cyclohexane (CAS 4562-80-5)—possess zero rotatable bonds as measured between the spiro junction and the aromatic ring system [1]. While this feature is shared across the series, it distinguishes the entire spirocyclic isoquinoline class from flexible chain-containing analogs (e.g., N-benzyl-tetrahydroisoquinolines with 2-4 rotatable bonds). Zero rotatable bonds pre-organize the scaffold into a single low-energy conformation, minimizing the entropic penalty upon target binding and potentially enhancing selectivity over off-target receptors that accommodate flexible ligands [2]. Among the three ring-size variants, only the cyclobutane scaffold optimally balances conformational rigidity with a tolerable level of ring strain (26.4 kcal/mol) suitable for downstream functionalization [3].

Conformational Restriction Entropic Penalty Target Selectivity

Proven Application Scenarios for 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 850875-62-6)


Scaffold for SSAO/VAP-1 Inhibitor Lead Optimization Programs

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] serves as the direct parent scaffold for the SSAO/VAP-1 inhibitor series claimed in patent CN114269747B. Medicinal chemistry teams pursuing SSAO/VAP-1 as a target for inflammatory pain or neurodegenerative disease can use this building block to construct derivative libraries with confidence that the cyclobutane geometry has demonstrated utility for this enzymatic target [1]. The compound's 0 rotatable bonds and moderate basicity (pKa 9.81) facilitate straightforward N-alkylation or N-acylation to generate diverse analogs while preserving the pre-organized spirocyclic core required for target binding .

Fragment-Based Drug Discovery Requiring Conformationally Restricted Amine Cores

With a molecular weight of 173.25 Da, zero rotatable bonds, and a single H-bond donor, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] meets established fragment-like physicochemical criteria. Its 26.4 kcal/mol ring strain energy is intermediate—lower than the 27.5 kcal/mol of the cyclopropane analog, reducing the risk of non-specific covalent reactivity from ring-opening, while still providing sufficient strain for metabolic stability. When selecting a spirocyclic amine fragment for high-concentration screening or biophysical fragment screening (NMR, SPR), the cyclobutane scaffold offers a quantifiably less reactive alternative to the cyclopropane analog while remaining within the sub-300 Da fragment space that the cyclohexane analog (201.31 Da) exceeds [2][3].

Late-Stage Functionalization in Multi-Step Synthesis Requiring Thermal Stability

The boiling point of 291.7±9.0 °C for the cyclobutane analog is 34.9 °C lower than the cyclohexane analog (326.6±11.0 °C), enabling gentler distillation-based purification of intermediates . In process chemistry settings where thermal decomposition of sensitive functional groups limits purification options, this boiling point advantage can translate to higher isolated yields. The predicted pKa of 9.81 also enables selective acid-base extraction, providing an orthogonal purification method to chromatography that leverages the compound's basic amine functionality .

Sigma Receptor Ligand Design Using Spirocyclic Isoquinoline Pharmacophores

Spirocyclic isoquinolines have established precedent as sigma receptor ligands, with related spiro[cyclobutane-1,4'-isoquinoline] derivatives demonstrating high-affinity binding in the low nanomolar range [4]. The zero-rotatable-bond scaffold pre-organizes the pharmacophore for sigma receptor engagement, and the cyclobutane ring provides a distinct spatial presentation of the basic nitrogen compared to the cyclopropane or cyclohexane analogs. Structure-activity relationship (SAR) exploration around this core allows the systematic variation of substitution pattern on the isoquinoline aromatic ring while maintaining the spirocyclic constraint [5].

Quote Request

Request a Quote for 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.